(Dichloromethyl)trimethylsilane

Catalog No.
S1896614
CAS No.
5926-38-5
M.F
C4H10Cl2Si
M. Wt
157.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Dichloromethyl)trimethylsilane

CAS Number

5926-38-5

Product Name

(Dichloromethyl)trimethylsilane

IUPAC Name

dichloromethyl(trimethyl)silane

Molecular Formula

C4H10Cl2Si

Molecular Weight

157.11 g/mol

InChI

InChI=1S/C4H10Cl2Si/c1-7(2,3)4(5)6/h4H,1-3H3

InChI Key

XJTUNBKAWATELL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C(Cl)Cl

Canonical SMILES

C[Si](C)(C)C(Cl)Cl

Organic Synthesis:

  • Methylenating Agent: DicTMS can act as a methylenating agent, introducing a methylene (CH₂) group into organic molecules. This property is valuable for synthesizing various organic compounds, including pharmaceuticals, fine chemicals, and advanced materials [PubChem, National Institutes of Health (.gov) ].
  • Silylating Agent: DicTMS can also function as a silylating agent, introducing a trimethylsilyl (TMS, (CH₃)₃Si) group onto organic molecules. This modification is often used in organic synthesis to protect functional groups or enhance the volatility of compounds for analysis techniques like gas chromatography (GC) [Organic Chemistry Portal ].

Materials Science:

  • Precursor for Organosilicon Polymers: DicTMS can serve as a precursor for the synthesis of organosilicon polymers. These polymers possess unique properties like thermal stability, electrical conductivity, and water repellency, making them attractive materials for various applications, including electronics, coatings, and membranes [John Wiley & Sons Ltd ].

Organic Spectroscopy:

  • Shifting NMR Signals: DicTMS finds use as a reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy. Its well-defined ¹H and ¹³C NMR chemical shifts provide a reliable reference point for assigning signals to specific functional groups in organic molecules [Royal Society of Chemistry ].

(Dichloromethyl)trimethylsilane is a chemical compound with the molecular formula C4H11Cl2SiC_4H_{11}Cl_2Si and a molecular weight of approximately 138.12 g/mol. It is a colorless liquid that is sensitive to moisture and has a boiling point of around 98-99 °C. This compound belongs to the class of organosilicon compounds and is characterized by the presence of both chloromethyl and trimethylsilyl groups. Its structure consists of a silicon atom bonded to three methyl groups and a dichloromethyl group, which contributes to its reactivity in various chemical processes .

The mechanism of DCMTS action in methylation reactions involves the nucleophilic attack of the alcohol (ROH) on the dichloromethane group (CHCl2) in DCMTS. This leads to the displacement of a chlorine atom by the oxygen atom of the alcohol, forming a new C-O bond and releasing the methyl group (CH3) that can then react with another molecule [].

DCMTS is a hazardous material due to the presence of chlorine atoms. Here are some safety concerns:

  • Toxicity: DCMTS is suspected to be harmful if inhaled or swallowed [].
  • Flammability: Flammable liquid; appropriate precautions should be taken while handling [].
  • Reactivity: Reacts with water to form hydrochloric acid, which is corrosive [].

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling DCMTS.
  • Work in a well-ventilated area.
  • Store the compound in a cool, dry place away from moisture and incompatible materials.
  • Dispose of waste according to local regulations.
, primarily involving nucleophilic substitution. Key reactions include:

  • Substitution Reactions: It can react with nucleophiles such as lithium diisopropylamide, forming α-silyldichloromethyllithium reagents, which are useful in organic synthesis.
  • Silylation Reactions: The compound can be used to introduce silyl groups into organic molecules, enhancing their stability and reactivity .
  • Reactions with Aldehydes and Ketones: In the presence of triphenylphosphine, it can react with aldehydes or ketones to synthesize terminal alkenes .

(Dichloromethyl)trimethylsilane can be synthesized through various methods:

  • Direct Chlorination: The compound can be prepared by chlorinating trimethylsilane in the presence of chlorine gas or other chlorinating agents.
  • Reactions with Silicon Compounds: It can also be synthesized from reactions involving dichloromethane and trimethylsilyl chloride under controlled conditions .
  • Salt Metathesis: This method involves reacting trimethylsilyl chloride with lithium salts to produce (dichloromethyl)trimethylsilane as an intermediate in organic synthesis .

(Dichloromethyl)trimethylsilane serves several important roles in organic chemistry:

  • Synthetic Intermediate: It is widely used as an intermediate for synthesizing other organosilicon compounds and functionalized silanes.
  • Reagent in Organic Synthesis: The compound is utilized in various synthetic pathways, including the preparation of silyl enol ethers and other derivatives.
  • Building Block for Pharmaceuticals: Its derivatives are often employed in the synthesis of pharmaceutical compounds due to their unique reactivity.

Research on interaction studies involving (dichloromethyl)trimethylsilane primarily focuses on its reactivity with nucleophiles and electrophiles. These interactions are crucial for understanding its role in organic synthesis and its potential applications in developing new materials or pharmaceuticals. Studies have shown that it effectively reacts with various nucleophiles, facilitating the formation of complex organic molecules.

Several compounds share structural similarities with (dichloromethyl)trimethylsilane, including:

Compound NameMolecular FormulaUnique Features
Trimethylsilyl chlorideC3H9ClSiC_3H_9ClSiUsed primarily for silylation reactions
ChloromethyltrimethylsilaneC4H11ClSiC_4H_{11}ClSiContains a single chlorine atom linked to a methylene group
DichlorodimethylsilaneC4H10Cl2SiC_4H_{10}Cl_2SiContains two chlorine atoms; used for similar applications
TrimethoxysilaneC4H12O3SiC_4H_{12}O_3SiContains methoxy groups instead of chlorides

Uniqueness: (Dichloromethyl)trimethylsilane is unique due to its combination of chloromethyl and trimethylsilyl functionalities, allowing it to participate in a diverse range of

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

5926-38-5

General Manufacturing Information

Silane, (dichloromethyl)trimethyl-: ACTIVE

Dates

Modify: 2023-08-16

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